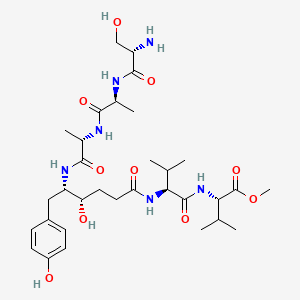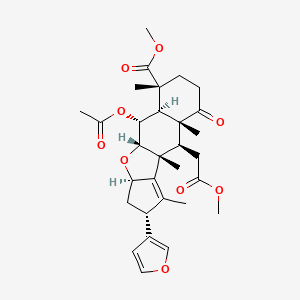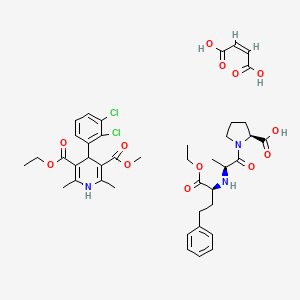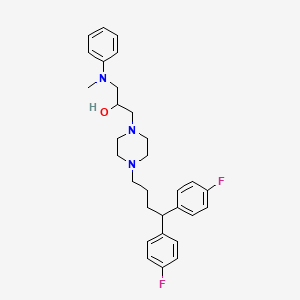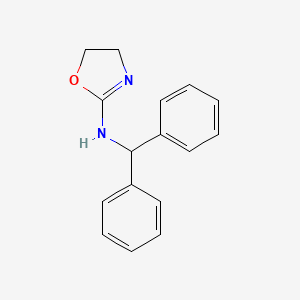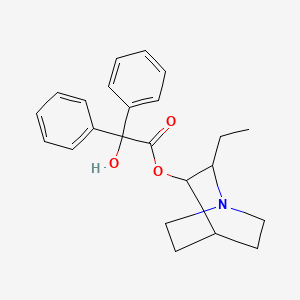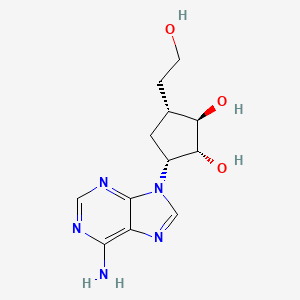
4-Fluoromethylphenidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoromethylphenidate is a halogenated derivative of methylphenidate, a well-known re-uptake inhibitor for dopamine and norepinephrine. It is primarily used for the treatment of attention deficit hyperactivity disorders. In recent years, this compound has gained attention as a new psychoactive substance with stimulating and euphoric effects similar to its parent compound, but with increased dopaminergic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoromethylphenidate involves the halogenation of methylphenidateThis can be achieved through various halogenation reactions, such as electrophilic aromatic substitution using fluorine-containing reagents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques like gas chromatography-mass spectrometry and liquid chromatography high-resolution mass spectrometry are employed for analytical characterization .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoromethylphenidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like fluorine gas. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures .
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives and metabolites of this compound. These products are often analyzed using techniques like nuclear magnetic resonance and mass spectrometry .
Scientific Research Applications
4-Fluoromethylphenidate has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of halogenation on the pharmacological properties of methylphenidate derivatives.
Biology: Investigated for its effects on dopamine and norepinephrine re-uptake in neuronal cells.
Medicine: Explored as a potential treatment for attention deficit hyperactivity disorders and other neuropsychiatric conditions.
Industry: Utilized in the development of new psychoactive substances and as a reference standard in analytical toxicology
Mechanism of Action
4-Fluoromethylphenidate exerts its effects by inhibiting the re-uptake of dopamine and norepinephrine in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and euphoria. The compound binds to the dopamine transporter with higher potency than methylphenidate, making it a more effective dopamine reuptake inhibitor .
Comparison with Similar Compounds
Methylphenidate: The parent compound, used for the treatment of attention deficit hyperactivity disorders.
4-Fluoroethylphenidate: Another fluorinated derivative with similar pharmacological properties.
3-Bromomethylphenidate: A brominated analog with distinct binding affinities.
3,4-Dichloromethylphenidate: A dichlorinated derivative with unique effects on dopamine and norepinephrine re-uptake
Uniqueness: 4-Fluoromethylphenidate is unique due to its higher potency as a dopamine reuptake inhibitor compared to methylphenidate. This increased potency results from the presence of the fluorine atom, which enhances the compound’s binding affinity to the dopamine transporter .
Properties
CAS No. |
1253910-15-4 |
|---|---|
Molecular Formula |
C14H18FNO2 |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
methyl (2R)-2-(4-fluorophenyl)-2-[(2R)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C14H18FNO2/c1-18-14(17)13(12-4-2-3-9-16-12)10-5-7-11(15)8-6-10/h5-8,12-13,16H,2-4,9H2,1H3/t12-,13-/m1/s1 |
InChI Key |
XISBAJBPDVRSPG-CHWSQXEVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=C(C=C2)F |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



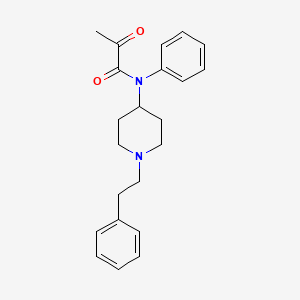
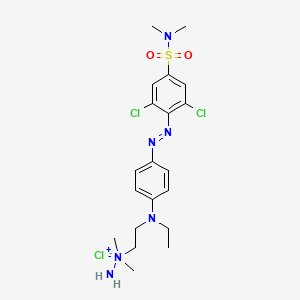
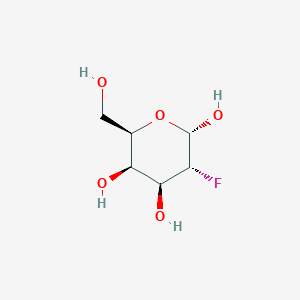
![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichloro-4-sulfophenyl)azo]-4-hydroxy-](/img/structure/B12786443.png)

